molecular formula C27H32N2O3 B11309720 N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11309720
M. Wt: 432.6 g/mol
InChI Key: GRMNLNOYPVOFEH-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a piperidine ring, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is attached through a Friedel-Crafts alkylation reaction, using tert-butylbenzene and a suitable catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Unique due to its specific combination of functional groups and structural features.

    2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Similar in having a tert-butylphenyl group but differs in the core structure and functional groups.

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: Shares the piperidine ring and tert-butyl group but lacks the chromene core.

Uniqueness

This compound is unique due to its specific combination of a chromene core, piperidine ring, and tert-butylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H32N2O3/c1-27(2,3)20-13-11-19(12-14-20)22(29-15-7-4-8-16-29)18-28-26(31)25-17-23(30)21-9-5-6-10-24(21)32-25/h5-6,9-14,17,22H,4,7-8,15-16,18H2,1-3H3,(H,28,31)

InChI Key

GRMNLNOYPVOFEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCCCC4

Origin of Product

United States

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